molecular formula C14H17NO5 B1416646 (3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 755025-16-2

(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1416646
M. Wt: 279.29 g/mol
InChI Key: OZFGRQLUQFPWPR-JTQLQIEISA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also has a carboxylic acid group (-COOH), a common functional group in organic chemistry. The presence of the dimethoxyphenyl group suggests that this compound might have interesting chemical properties, as methoxy groups can participate in a variety of chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the dimethoxyphenyl group and the carboxylic acid group. However, without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, the dimethoxyphenyl group, and the carboxylic acid group would all contribute to its overall structure.



Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The carboxylic acid group could participate in acid-base reactions, and the dimethoxyphenyl group could be involved in electrophilic aromatic substitution reactions, among others.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make it acidic, and the dimethoxyphenyl group could affect its solubility in various solvents.


Scientific Research Applications

Antibacterial Agents

The compound (3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid has been explored in the context of antibacterial research. A study by Bouzard et al. (1992) found that the introduction of a (3S)-3-amino-pyrrolidine structure greatly enhances both in vitro and in vivo antibacterial activities of certain derivatives (Bouzard et al., 1992).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds. For example, Zinchenko et al. (2009) utilized a derivative of this compound for the synthesis of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines (Zinchenko et al., 2009).

Organic Chemistry Research

In organic chemistry, this compound has been studied for its potential in synthesizing new molecular structures. Srikrishna et al. (2010) revised the structural assignment of products obtained from a reaction involving a related compound, demonstrating the complexity and importance of accurate structural determination in organic synthesis (Srikrishna et al., 2010).

Chiral Discriminating Agents

Piwowarczyk et al. (2008) investigated enantiomers of a related compound for their potential as chiral discriminating agents. This research highlights the relevance of such compounds in stereoselective chemical processes (Piwowarczyk et al., 2008).

Safety And Hazards

Without specific data, it’s hard to provide detailed safety and hazard information for this compound. However, as with any chemical, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.


Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. These could range from medicinal chemistry if it has biological activity, to materials science if it has unique physical properties.


properties

IUPAC Name

(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-19-11-4-3-9(12(6-11)20-2)7-15-8-10(14(17)18)5-13(15)16/h3-4,6,10H,5,7-8H2,1-2H3,(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFGRQLUQFPWPR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CC(CC2=O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)CN2C[C@H](CC2=O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid

Synthesis routes and methods I

Procedure details

To a solution of itaconic acid (13.0 g, 100 mmol) in toluene (50 ml) was added a solution of 2,4-dimethoxybenzylamine (17.54 g, 105.0 mmol) in toluene (50 mL) and the reaction mixture was stirred for 15 h under reflux. The mixture was cooled to ambient temperature and then concentrated under reduced pressure. The residue was treated with diethyl ether (100 mL) and the resulting precipitate was collected by filtration, washed with diethyl ether and EtOAc and dried to afford 1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid (20.0 g, 71% yield) as a colorless solid.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
17.54 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of lithium hydroxide monohydrate (3.29 g) in water (50 ml) was added dropwise 30 wt % aqueous solution of hydrogen peroxide (17.5 ml) under cooling with an ice-sodium chloride bath, and the mixture was stirred for 15 minutes. To this reaction solution was added tetrahydrofuran (30 ml), and then a solution of the low-polarity component of (R)-4-benzyl-3-[1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carbonyl]-2-oxazolidinone (26.4 g) in tetrahydrofuran (150 ml) was added dropwise thereto, and the mixture was stirred for additional 1 hour. To this reaction solution was slowly added a solution of sodium hydrogen sulfite (18.7 g) in water (60 ml), and the mixture was warmed to room temperature by removing the bath, and then extracted with ethyl acetate (100 ml). The resulting organic layer was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent: chloroform/ethyl acetate=1/1 to 1/2, chloroform/methanol=5/1) to give the titled compound (14.3 g). An analysis of this solid by HPLC analysis condition 2 showed that an isomer with shorter retention time was a main product.
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
(R)-4-benzyl-3-[1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carbonyl]-2-oxazolidinone
Quantity
26.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
18.7 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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